CEP131 Human Pre-designed siRNA Set A

BTK degradation PROTAC DC50

CEP131 siRNA Set A targets AZI1, a centrosomal protein key to ciliogenesis and genome stability. This pre-designed kit contains 3 siRNA duplexes against human CEP131, plus negative, positive, and FAM-labeled controls. Essential for functional knockdown studies. Order with confidence for reliable silencing.

Molecular Formula C46H48N12O9
Molecular Weight 912.9 g/mol
Cat. No. B14016701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP131 Human Pre-designed siRNA Set A
Molecular FormulaC46H48N12O9
Molecular Weight912.9 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CN(N=N2)CCOCCOCCOCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N
InChIInChI=1S/C46H48N12O9/c47-41-39-40(29-11-13-32(14-12-29)67-31-7-2-1-3-8-31)53-58(42(39)50-28-49-41)30-6-5-18-55(26-30)45(62)35-27-56(54-52-35)19-21-65-23-25-66-24-22-64-20-17-48-34-10-4-9-33-38(34)46(63)57(44(33)61)36-15-16-37(59)51-43(36)60/h1-4,7-14,27-28,30,36,48H,5-6,15-26H2,(H2,47,49,50)(H,51,59,60)/t30-,36?/m1/s1
InChIKeyDAKOVCJVMZQQAH-XMGIQNEDSA-N
Commercial & Availability
Standard Pack Sizes1 set / 3 unique / 5 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P13I (4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione): A Quantitative Procurement Guide


4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (commonly designated P13I) is a first‑generation proteolysis‑targeting chimera (PROTAC) engineered to induce cereblon‑dependent ubiquitination and subsequent proteasomal degradation of Bruton's tyrosine kinase (BTK) [1]. Structurally, it comprises an ibrutinib‑derived BTK‑binding warhead covalently tethered via a triazole‑containing PEG linker to a pomalidomide moiety that recruits the CRBN E3 ligase complex [1]. P13I was explicitly designed to address clinical ibrutinib resistance conferred by the BTK‑C481S gatekeeper mutation, and its activity has been quantitatively benchmarked against both wild‑type and mutant BTK in multiple cellular models [1][2].

P13I: Why Generic Substitution with Other BTK PROTACs Is Not Advisable


Despite sharing a common BTK‑targeting warhead, BTK PROTACs exhibit marked divergence in degradation potency (DC50), maximal degradation extent (Dmax), and selectivity profiles that are exquisitely sensitive to linker composition and E3 ligase recruitment geometry [1]. P13I, for example, was intentionally engineered with a pomalidomide‑based CRBN recruiter and a specific PEG linker length; substituting it with a lenalidomide‑based analog (e.g., L18I) or an alternative warhead (e.g., MT‑802) yields quantitatively distinct degradation kinetics and target engagement, particularly against ibrutinib‑resistant BTK mutants [1][2]. Consequently, the assumption that any BTK‑directed PROTAC will produce equivalent phenotypic outcomes is not supported by empirical head‑to‑head comparisons, and direct procurement of the validated P13I molecule is essential for replicating published efficacy and selectivity benchmarks [1][2].

P13I (4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione): Quantitative Differentiation Evidence


P13I DC50 for Wild‑Type BTK Degradation vs. Key Comparators

P13I induces 50% degradation of wild‑type BTK with a DC50 of 9.2 nM in RAMOS cells [1]. In contrast, the lenalidomide‑based PROTAC L18I achieves a DC50 of <50 nM (reported as superior to P13I but with less precise quantitation) [2], while MT‑802 exhibits a DC50 of 14.6 nM in the same cellular context [3]. SJF620, another ibrutinib‑derived PROTAC, shows a DC50 of 7.9 nM in NAMALWA cells . P13I therefore demonstrates intermediate wild‑type degradation potency relative to these comparators.

BTK degradation PROTAC DC50

P13I DC50 for Ibrutinib‑Resistant BTK‑C481S Mutant

P13I retains degradation activity against the ibrutinib‑resistant BTK‑C481S mutant with a DC50 of 30 nM in HBL‑1 cells overexpressing the mutant protein [1]. This value is approximately 3.3‑fold higher than its wild‑type DC50, yet it remains within a therapeutically actionable range. In contrast, the covalent BTK inhibitor ibrutinib shows no degradation activity against C481S BTK (DC50 > 1 µM) and an EC50 of 400 nM for cell viability inhibition in the same C481S‑overexpressing model [1][2]. L18I, a second‑generation PROTAC, achieves a DC50 of <50 nM against C481S mutants [3], while MT‑802 degrades C481S with a DC50 of 14.9 nM [4].

BTK C481S ibrutinib resistance PROTAC

P13I Antiproliferative Potency (GI50) vs. Ibrutinib in Wild‑Type HBL‑1 Cells

In a head‑to‑head 72‑hour proliferation assay using wild‑type HBL‑1 diffuse large B‑cell lymphoma cells, P13I exhibited a GI50 of 5.9 nM, comparable to ibrutinib's GI50 of 6.8 nM [1]. This near‑equivalence in wild‑type antiproliferative activity demonstrates that degradation‑driven pharmacology can match the potency of direct enzymatic inhibition while potentially offering a distinct resistance profile.

cell viability GI50 B‑cell lymphoma

P13I Antiproliferative Potency (EC50) vs. Ibrutinib in C481S‑Overexpressing HBL‑1 Cells

When HBL‑1 cells were engineered to overexpress the ibrutinib‑resistant C481S BTK mutant, P13I maintained an EC50 of 52 nM, whereas ibrutinib's EC50 escalated to 400 nM [1]. This 7.7‑fold difference in antiproliferative potency directly quantifies P13I's superiority in a resistance model where conventional BTK inhibition is profoundly compromised.

ibrutinib resistance C481S EC50

P13I Selectivity Profile vs. Ibrutinib in Kinase Panel Screening

In a comparative kinase inhibition panel, P13I exhibited reduced off‑target activity relative to ibrutinib. Specifically, P13I showed IC50 values of >10 µM against EGFR and >10 µM against ITK, whereas ibrutinib displayed IC50 values of 5.6 nM and 2.2 nM against EGFR and ITK, respectively [1]. This >1,780‑fold reduction in EGFR inhibition and >4,545‑fold reduction in ITK inhibition for P13I supports a cleaner selectivity profile.

kinase selectivity off‑target IC50

P13I Maximal Degradation (Dmax) and Kinetics vs. L18I

P13I achieves a maximum degradation (Dmax) of 89% for wild‑type BTK at 100 nM in RAMOS cells [1][2]. In contrast, second‑generation L18I, optimized for improved solubility and linker geometry, demonstrates superior Dmax (reported as >95%) and faster degradation kinetics, although precise Dmax values for L18I are not consistently reported across studies [3]. This quantitative difference underscores the iterative improvement in degradation efficiency from first‑generation (P13I) to second‑generation (L18I) PROTACs.

Dmax degradation kinetics PROTAC optimization

P13I (4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione): Validated Research & Industrial Application Scenarios


Preclinical Modeling of Ibrutinib‑Resistant B‑Cell Malignancies

P13I is the prototypical PROTAC validated in multiple models of BTK‑C481S‑driven ibrutinib resistance. Its 30 nM DC50 and 52 nM EC50 against C481S‑overexpressing cells [1] make it an essential positive control for studies evaluating next‑generation degraders or combination therapies intended to overcome acquired resistance in chronic lymphocytic leukemia (CLL) and diffuse large B‑cell lymphoma (DLBCL).

Selective BTK Degradation as a Chemical Biology Probe

With >1,780‑fold selectivity over EGFR and >4,545‑fold selectivity over ITK relative to ibrutinib [1], P13I serves as a highly selective tool compound for dissecting BTK‑specific signaling events in B‑cell receptor pathways, minimizing confounding off‑target kinase inhibition that plagues studies using ibrutinib alone.

Benchmarking Second‑Generation BTK PROTACs (e.g., L18I, MT‑802)

P13I's well‑characterized DC50 values (9.2 nM wild‑type, 30 nM C481S) and Dmax (89%) [1][2] provide the foundational quantitative baseline against which newer BTK‑targeting PROTACs are compared. Procurement of P13I is therefore mandatory for any laboratory aiming to replicate published structure‑activity relationship (SAR) studies or to validate the enhanced potency claimed for novel linker‑optimized analogs.

Mechanistic Studies of PROTAC‑Induced Ternary Complex Formation

As one of the earliest and most thoroughly documented BTK PROTACs, P13I is routinely employed in biochemical and cellular assays to investigate the kinetics of CRBN‑BTK‑PROTAC ternary complex formation, ubiquitination, and proteasome‑dependent degradation. Its defined DC50 and Dmax values [1] allow precise calibration of assay conditions for mechanistic interrogation of the PROTAC degradation process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEP131 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.